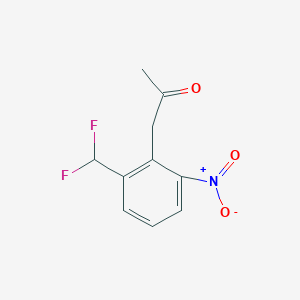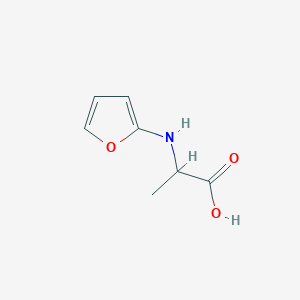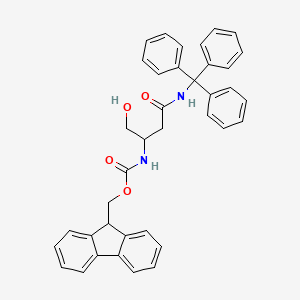
Fmoc-asn(trt)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-asn(trt)-ol: , also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is a derivative of asparagine used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl (Trt) group, which serve as protecting groups during the synthesis process. The Fmoc group protects the amino group, while the Trt group protects the side chain amide group of asparagine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-asn(trt)-ol typically involves the protection of the amino and side chain amide groups of asparagineThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-asn(trt)-ol undergoes several types of chemical reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: The removal of the Fmoc and Trt groups is a crucial step. .
Coupling Reactions: The compound is often involved in amide bond formation with other amino acids, facilitated by coupling reagents like DIC and HOBt
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Applications De Recherche Scientifique
Chemistry: Fmoc-asn(trt)-ol is extensively used in solid-phase peptide synthesis (SPPS) to create peptides with high purity. Its protecting groups prevent side reactions, ensuring the integrity of the peptide chain .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .
Industry: Industrially, this compound is used in the production of custom peptides for pharmaceuticals, diagnostics, and biochemical research .
Mécanisme D'action
The primary function of Fmoc-asn(trt)-ol in peptide synthesis is to protect the amino and side chain amide groups of asparagine during the assembly of the peptide chain. The Fmoc group is removed by a base, exposing the amino group for further reactions, while the Trt group is removed by an acid, exposing the side chain amide group . This stepwise deprotection allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides .
Comparaison Avec Des Composés Similaires
Fmoc-asn-oh: Lacks the Trt group, making it less effective in preventing side reactions during peptide synthesis.
Fmoc-arg(trt)-oh: Similar in structure but used for arginine instead of asparagine.
Uniqueness: Fmoc-asn(trt)-ol is unique due to its dual protecting groups, which provide enhanced stability and purity in peptide synthesis compared to compounds with only one protecting group .
Propriétés
Formule moléculaire |
C38H34N2O4 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42) |
Clé InChI |
XCPYFGFABGWFFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


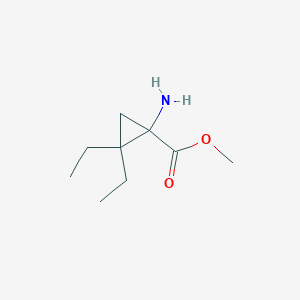

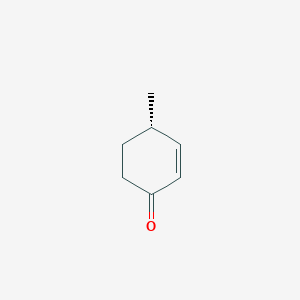
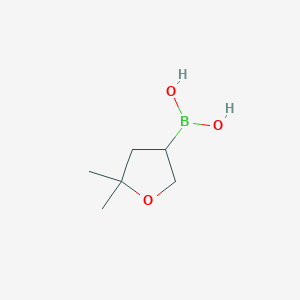
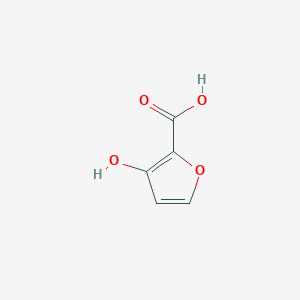
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
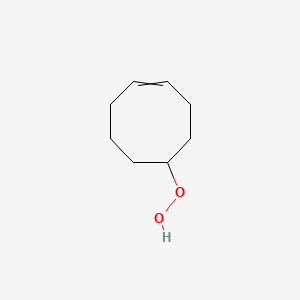
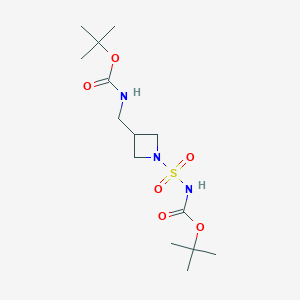
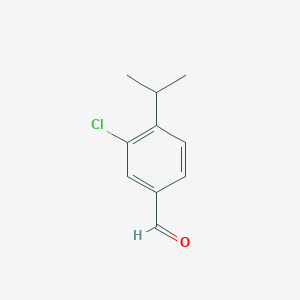
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
